molecular formula C8H4ClFN2O B13932119 5-Chloro-6-fluoro-1H-indazole-4-carbaldehyde

5-Chloro-6-fluoro-1H-indazole-4-carbaldehyde

Cat. No.: B13932119
M. Wt: 198.58 g/mol
InChI Key: HYCUPEIGCCHRMN-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-1H-indazole-4-carboxaldehyde is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoro-1H-indazole-4-carboxaldehyde typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . One common method includes the use of 2-fluoro and 2-hydroxyl benzaldehyde, which undergoes cyclization to form the indazole ring . The reaction conditions often involve heating the reaction mixture and using catalysts such as copper or cobalt to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing byproducts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoro-1H-indazole-4-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-Chloro-6-fluoro-1H-indazole-4-carboxylic acid.

    Reduction: 5-Chloro-6-fluoro-1H-indazole-4-methanol.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-1H-indazole-4-carboxaldehyde is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1H-indazole-4-carboxaldehyde
  • 6-Fluoro-1H-indazole-4-carboxaldehyde
  • 5-Chloro-6-fluoro-1H-indazole

Uniqueness

5-Chloro-6-fluoro-1H-indazole-4-carboxaldehyde is unique due to the presence of both chlorine and fluorine atoms on the indazole ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile building block in synthetic chemistry and drug development .

Properties

Molecular Formula

C8H4ClFN2O

Molecular Weight

198.58 g/mol

IUPAC Name

5-chloro-6-fluoro-1H-indazole-4-carbaldehyde

InChI

InChI=1S/C8H4ClFN2O/c9-8-5(3-13)4-2-11-12-7(4)1-6(8)10/h1-3H,(H,11,12)

InChI Key

HYCUPEIGCCHRMN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1F)Cl)C=O)C=NN2

Origin of Product

United States

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